3-Bromo-2,6-difluorobenzaldehyde
Overview
Description
3-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, the papers do discuss various brominated benzaldehydes and their chemical properties, which can provide insights into the behavior of halogenated benzaldehydes in general. These compounds are of interest due to their potential applications in organic synthesis and material science, particularly in the synthesis of complex molecules and nonlinear optical materials .
Synthesis Analysis
The synthesis of brominated benzaldehydes can be achieved through different methods. One approach is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been shown to be an efficient method for producing 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . Another method involves a palladium-catalyzed ortho-bromination of substituted benzaldoximes, which can be used to synthesize substituted 2-bromobenzaldehydes with good overall yields . These methods highlight the versatility of brominated benzaldehydes as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be significantly affected by the presence of bromine atoms. For instance, in a new polymorph of 2-bromo-5-hydroxybenzaldehyde, the Br atom deviates from the plane of the benzene ring, and the aldehyde group is twisted, which can influence the compound's reactivity . Similarly, the introduction of bromine atoms can affect the electronic properties and stability of the molecules, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives .
Chemical Reactions Analysis
Brominated benzaldehydes participate in various chemical reactions, which are essential for the synthesis of diverse organic compounds. For example, 2-bromobenzaldehyde can react with primary amines under carbon monoxide to yield 3-(alkylamino)isoindolin-1-ones , or with phenols to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones . These reactions demonstrate the reactivity of brominated benzaldehydes in carbonylative cyclization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by the presence of bromine and other substituents. The vibrational spectra and molecular structure of 2-fluoro-4-bromobenzaldehyde have been studied, revealing the formation of a molecular dimer through intermolecular hydrogen bonding . Additionally, the substitution of bromine atoms has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for nonlinear optical (NLO) materials .
Scientific Research Applications
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
3-Bromo-2,6-difluorobenzaldehyde and similar bromobenzaldehydes have been extensively utilized in synthetic chemistry. Specifically, their use under palladium-catalyzed cross-coupling conditions has been significant. This approach facilitates the construction of a wide range of compounds with potential biological, medicinal, and material applications, showcasing the versatility of these brominated compounds in synthetic chemistry (Ghosh & Ray, 2017).
Formation of Novel Chelating Ligands and Optical Properties
The Friedländer approach has been applied to derivatives of 3-bromobenzaldehyde, such as the synthesis of 6-bromoquinoline derivatives. These derivatives have been used to create bidentate and tridentate ligands, demonstrating potential applications in coordination chemistry. The optical properties of these compounds, particularly their high emission quantum yield, further indicate their utility in materials science (Hu, Zhang, & Thummel, 2003).
Catalytic Applications
A tetra-nuclear macrocyclic Zn(II) complex synthesized using a derivative of 3-bromobenzaldehyde has shown promising results as a catalyst for the oxidation of benzyl alcohol. This highlights the potential of bromobenzaldehydes in catalysis, particularly in selective oxidation reactions (Wang et al., 2021).
Nonlinear Optical Properties
The substitution effects on benzaldehydes, including brominated derivatives, have been studied for their impact on linear and third-order nonlinear optical properties. Bromine substitution was found to enhance the nonlinear optical susceptibility of the compounds, indicating their potential application in the development of nonlinear optical (NLO) materials (Aguiar et al., 2022).
Safety And Hazards
3-Bromo-2,6-difluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . It should be stored in cool, dry conditions in well-sealed containers, and it is incompatible with oxidizing agents .
Relevant Papers Unfortunately, specific papers related to 3-Bromo-2,6-difluorobenzaldehyde were not found in the search results .
properties
IUPAC Name |
3-bromo-2,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHKEYDKAWFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622808 | |
Record name | 3-Bromo-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorobenzaldehyde | |
CAS RN |
398456-82-1 | |
Record name | 3-Bromo-2,6-difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398456-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,6-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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